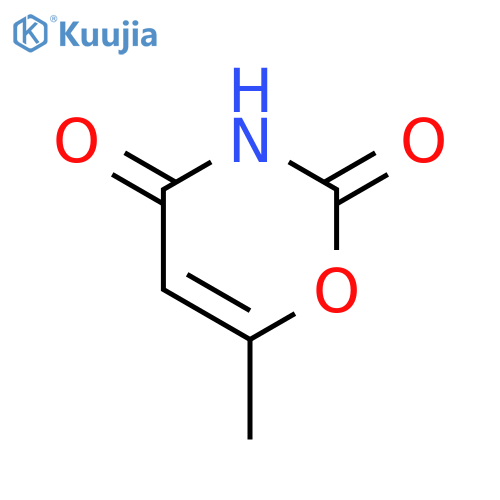

Cas no 2911-21-9 (2H-1,3-Oxazine-2,4(3H)-dione, 6-methyl-)

2H-1,3-Oxazine-2,4(3H)-dione, 6-methyl- 化学的及び物理的性質

名前と識別子

-

- 2H-1,3-Oxazine-2,4(3H)-dione, 6-methyl-

- 6-methyl-1,3-oxazine-2,4-dione

- 2,4-dioxo-6-methyl-3,4-dihydro-2H-1,3-oxazine

- 6-methyl-2H-1,3-oxazine-2,4-dione

- 6-methyl-2H-1,3-oxazine-2,4(3H)-dione

- DTXSID90454891

- EN300-7618227

- SCHEMBL10632781

- 2911-21-9

- 6-methyl-3,4-dihydro-2H-1,3-oxazine-2,4-dione

- 6-methyl-2,3-dihydro-2,4-diketo-1,3-oxazine

-

- インチ: InChI=1S/C5H5NO3/c1-3-2-4(7)6-5(8)9-3/h2H,1H3,(H,6,7,8)

- InChIKey: AQJVRSQXEZBCAO-UHFFFAOYSA-N

- ほほえんだ: CC1=CC(=O)NC(=O)O1

計算された属性

- せいみつぶんしりょう: 127.02700

- どういたいしつりょう: 127.026943022g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 9

- 回転可能化学結合数: 0

- 複雑さ: 194

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0

- トポロジー分子極性表面積: 55.4Ų

じっけんとくせい

- PSA: 63.33000

- LogP: 0.04880

2H-1,3-Oxazine-2,4(3H)-dione, 6-methyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-7618227-1.0g |

6-methyl-3,4-dihydro-2H-1,3-oxazine-2,4-dione |

2911-21-9 | 95% | 1.0g |

$1086.0 | 2024-05-23 | |

| Enamine | EN300-7618227-0.5g |

6-methyl-3,4-dihydro-2H-1,3-oxazine-2,4-dione |

2911-21-9 | 95% | 0.5g |

$1043.0 | 2024-05-23 | |

| Enamine | EN300-7618227-0.25g |

6-methyl-3,4-dihydro-2H-1,3-oxazine-2,4-dione |

2911-21-9 | 95% | 0.25g |

$999.0 | 2024-05-23 | |

| Enamine | EN300-7618227-10.0g |

6-methyl-3,4-dihydro-2H-1,3-oxazine-2,4-dione |

2911-21-9 | 95% | 10.0g |

$4667.0 | 2024-05-23 | |

| Enamine | EN300-7618227-0.05g |

6-methyl-3,4-dihydro-2H-1,3-oxazine-2,4-dione |

2911-21-9 | 95% | 0.05g |

$912.0 | 2024-05-23 | |

| Enamine | EN300-7618227-0.1g |

6-methyl-3,4-dihydro-2H-1,3-oxazine-2,4-dione |

2911-21-9 | 95% | 0.1g |

$956.0 | 2024-05-23 | |

| Enamine | EN300-7618227-5.0g |

6-methyl-3,4-dihydro-2H-1,3-oxazine-2,4-dione |

2911-21-9 | 95% | 5.0g |

$3147.0 | 2024-05-23 | |

| Enamine | EN300-7618227-2.5g |

6-methyl-3,4-dihydro-2H-1,3-oxazine-2,4-dione |

2911-21-9 | 95% | 2.5g |

$2127.0 | 2024-05-23 |

2H-1,3-Oxazine-2,4(3H)-dione, 6-methyl- 関連文献

-

Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244

-

Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226

-

3. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697

-

Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692

-

Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539

-

6. Book reviews

-

Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216

-

A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711

-

Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122

-

Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266

2H-1,3-Oxazine-2,4(3H)-dione, 6-methyl-に関する追加情報

2H-1,3-Oxazine-2,4(3H)-dione, 6-methyl- (CAS No. 2911-21-9): A Comprehensive Overview

The compound 2H-1,3-Oxazine-2,4(3H)-dione, 6-methyl- (CAS No. 2911-21-9) is a fascinating organic molecule with significant applications in various fields of chemistry and materials science. This compound belongs to the class of oxazines, which are six-membered rings containing one oxygen atom and one nitrogen atom. The presence of the methyl group at the sixth position introduces unique electronic and steric properties, making it a valuable compound for both academic research and industrial applications.

Structural Insights and Chemical Properties

The molecular formula of 2H-1,3-Oxazine-2,4(3H)-dione, 6-methyl- is C7H8N2O3. Its structure consists of a six-membered ring with two oxygen atoms and two nitrogen atoms in the 1,3 positions. The dione functionality (two ketone groups) contributes to its reactivity and ability to participate in various chemical transformations. The methyl group at the sixth position adds complexity to the molecule's electronic distribution and influences its solubility and stability.

Recent studies have highlighted the importance of this compound in the synthesis of advanced materials. For instance, researchers have explored its role as a precursor in the preparation of high-performance polymers and organic frameworks. The ability of 2H-1,3-Oxazine-2,4(3H)-dione, 6-methyl- to undergo condensation reactions has made it a key intermediate in the development of novel materials with tailored properties.

Applications in Organic Synthesis

The versatility of CAS No. 2911-21-9 lies in its ability to act as both a building block and a catalyst in organic synthesis. Its dione functionality allows for the formation of enamine intermediates, which are widely used in asymmetric catalysis and enantioselective reactions. Recent advancements have demonstrated its utility in the synthesis of bioactive compounds and pharmaceutical intermediates.

In addition to its role in organic synthesis, 2H-1,3-Oxazine-2,4(3H)-dione, 6-methyl- has found applications in polymer chemistry. Its ability to form stable polymeric networks has led to its use in the development of adhesives, coatings, and high-performance composites. The incorporation of this compound into polymer systems enhances their thermal stability and mechanical properties.

Recent Research Developments

Recent research has focused on exploiting the unique properties of CAS No. 2911-21-9 for energy-related applications. For example, scientists have investigated its potential as an electrolyte additive in lithium-ion batteries. The compound's ability to stabilize electrode surfaces and improve ion transport properties has shown promise for enhancing battery performance.

Moreover, studies have explored the use of 2H-1,3-Oxazine-2,4(3H)-dione, 6-methyl-*in* photocatalysis. Its conjugated system enables efficient light absorption and electron transfer processes, making it a candidate for solar-driven reactions such as water splitting and CO₂ reduction.

Conclusion

The compound CAS No. 2911-21*-9, or 6-methyl-oxazine-dione, continues to be a subject of intense research due to its diverse applications across multiple disciplines. From organic synthesis to materials science and energy technology,this molecule* offers immense potential for innovation.* As research progresses,* new insights into its properties* will undoubtedly lead to further advancements* in various fields.*

2911-21-9 (2H-1,3-Oxazine-2,4(3H)-dione, 6-methyl-) 関連製品

- 1251679-71-6(N-(4-acetylphenyl)-2-8-(cyclohexylsulfanyl)-3-oxo-2H,3H-1,2,4triazolo4,3-apyrazin-2-ylacetamide)

- 2228471-60-9(tert-butyl 3-(3-chloro-5,6-dimethylpyridazin-4-yl)piperazine-1-carboxylate)

- 2248269-70-5(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-4-(2-methylpropyl)phenylacetate)

- 2172242-94-1(2,2-dimethyl-1-(2-methylbut-3-yn-2-yl)pyrrolidine)

- 886369-71-7(2,2,2-trifluoro-1-(3,4,5-trifluorophenyl)ethan-1-amine)

- 113773-90-3(Eudesm-4(15)-ene-3alpha,11-diol)

- 2098061-47-1(2-(2-(Tert-butyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid)

- 1242268-00-3(Methyl 2-{3-(tert-butoxycarbonyl)amino-1-pyrrolidinyl}-5-nitronicotinate)

- 5811-00-7(2,3-Dihydro-1H-benzeindole)

- 1806577-12-7(3-(Difluoromethoxy)-2-hydrazinylbenzyl chloride)